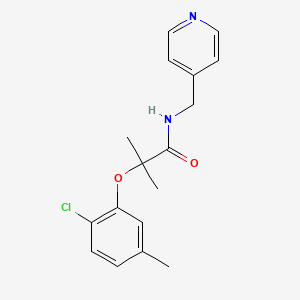![molecular formula C15H26N2O3S B6027043 4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine, also known as MTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MTMP is a morpholine derivative that has been shown to possess a range of biological activities, including anticancer, antifungal, and antiviral properties. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTMP.
Mechanism of Action
The mechanism of action of 4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to disrupt the membrane integrity of fungal cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of fungal cells, leading to their death. This compound has also been shown to possess antiviral properties, although the mechanism of action is not yet fully understood.
Advantages and Limitations for Lab Experiments
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to possess a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not yet fully understood, and further research is needed to fully elucidate its biological effects.
Future Directions
There are several future directions for research on 4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of fungal and viral infections. Finally, research is needed to optimize the synthesis method for this compound to improve yield and purity.
Synthesis Methods
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 3-(1-(methylthio)acetyl)piperidine. The resulting product is then subjected to further reactions to produce the final this compound compound. The synthesis method for this compound has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine has been the subject of numerous scientific studies due to its potential applications in medical research. Studies have shown that this compound possesses anticancer properties and has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to possess antifungal and antiviral properties, making it a potential candidate for the development of new antifungal and antiviral drugs.
properties
IUPAC Name |
3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c1-21-12-15(19)17-6-2-3-13(11-17)4-5-14(18)16-7-9-20-10-8-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWVSOYXXWXDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC(C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6026962.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6026965.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B6026969.png)
amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6027009.png)
![1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)
methanone](/img/structure/B6027021.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6027038.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)
![N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6027065.png)
